

A Comparative Guide to the Synthetic Routes of 2-amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for the preparation of **2-amino-N,N-dimethylbenzamide**, a key intermediate in the pharmaceutical and agrochemical industries. The following sections present a critical analysis of three primary synthetic strategies, starting from isatoic anhydride, anthranilic acid, and 2-nitrobenzoic acid. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions to provide researchers with the necessary information to select the most suitable method for their specific application.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes to **2-amino-N,N-dimethylbenzamide**.

Starting Material	Reagents	Solvent	Reaction Time	Yield (%)	Purity (%)
Isatoic Anhydride	40% aq. Dimethylamine	Ethylene Dichloride	5 hours	85.0	94.0[1][2]
Isatoic Anhydride	Dimethylamine (gas)	Methanol	4 hours	96.8	98.8[1]
Isatoic Anhydride	Dimethylamine (aq.)	Acetonitrile	4 hours	91.6	96.5[2]
Isatoic Anhydride	Dimethylamino formic acid	Ethyl Acetate	4 hours	98.0	99.0[1]
2-Nitrobenzoic Acid	1. SOCl_2 . 2. Dimethylamine 3. Fe/HCl	Toluene (Step 1 & 2) Ethanol/Water (Step 3)	Multi-step	Not specified for parent compound	Not specified for parent compound
Anthranilic Acid	Dimethylamine, Coupling Agent (e.g., HATU, DCC)	DMF or similar aprotic solvent	Not specified	Not specified	Not specified

Synthetic Route Analysis

Route 1: From Isatoic Anhydride

This is the most direct and well-documented method for the synthesis of **2-amino-N,N-dimethylbenzamide**. The reaction involves the ring-opening of isatoic anhydride with dimethylamine. Several variations of this method have been reported, with differences in the form of dimethylamine used (aqueous solution or gas) and the solvent.

This route is highly efficient, often providing high yields and purities. The reaction conditions are generally mild, and the procedure is straightforward, making it suitable for large-scale production.

Route 2: From 2-Nitrobenzoic Acid

This synthetic pathway involves a two-step process: the amidation of 2-nitrobenzoic acid with dimethylamine, followed by the reduction of the nitro group to an amine. While a viable route, it is less direct than the synthesis from isatoic anhydride.

The initial amidation step can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl_2), followed by reaction with dimethylamine. The subsequent reduction of the nitro group can be accomplished using various reducing agents, such as iron powder in acidic media (Fe/HCl) or catalytic hydrogenation. While this method is versatile for producing a range of substituted anthranilamides, specific yield and purity data for the unsubstituted **2-amino-N,N-dimethylbenzamide** are not readily available in the literature. The overall yield for a related multi-step synthesis of a substituted analog has been reported to be around 75.1%.

Route 3: From Anthranilic Acid

The direct amidation of anthranilic acid with dimethylamine represents another potential synthetic route. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

While this method is a standard procedure in organic synthesis for forming amide bonds, specific experimental protocols and quantitative data for the reaction between anthranilic acid and dimethylamine to produce **2-amino-N,N-dimethylbenzamide** are not well-documented in the reviewed literature. The efficiency of this route would be highly dependent on the choice of coupling agent and reaction conditions.

Experimental Protocols

Route 1: Synthesis from Isatoic Anhydride with Aqueous Dimethylamine[1][2]

- To a reaction flask containing 82.3g (0.5 mol) of isatoic anhydride, add 400mL of ethylene dichloride.

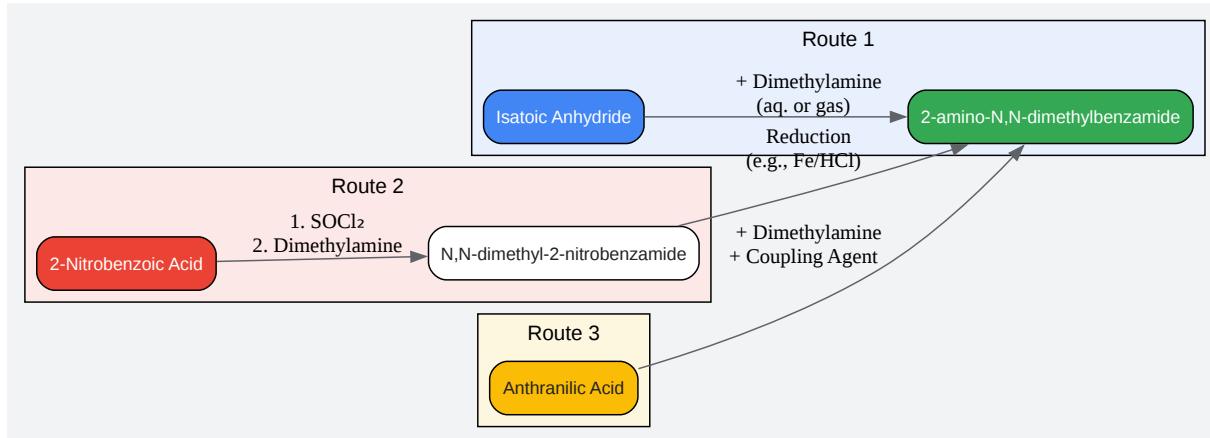
- Stir the mixture and cool it to below 10 °C using a chilled brine bath.
- Slowly add 68g (0.6 mol) of a 40% aqueous solution of dimethylamine.
- Allow the reaction mixture to warm to room temperature and continue stirring for 5 hours.
- After the reaction is complete, perform a liquid-liquid extraction with water and ethylene dichloride.
- Combine the organic phases and remove the solvent under reduced pressure to obtain **2-amino-N,N-dimethylbenzamide**.

Route 1 (High Purity): Synthesis from Isatoic Anhydride with Gaseous Dimethylamine[1]

- In a reaction flask, suspend 82.3g (0.5 mol) of isatoic anhydride in 400mL of methanol.
- Stir the mixture and cool to below -10 °C.
- Bubble 34g (0.75 mol) of dimethylamine gas into the mixture.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Remove the solvent under reduced pressure to yield the product.

Route 2: General Procedure from 2-Nitrobenzoic Acid

Note: This is a generalized procedure as a specific protocol for the target molecule was not found.


- Amidation: Convert 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride. React the resulting acyl chloride with dimethylamine in an appropriate solvent like toluene to form N,N-dimethyl-2-nitrobenzamide.
- Reduction: Reduce the N,N-dimethyl-2-nitrobenzamide using a suitable reducing agent. For example, refluxing with iron powder and hydrochloric acid in a solvent mixture like ethanol and water. After the reaction, neutralize the mixture and extract the product.

Route 3: General Procedure from Anthranilic Acid

Note: This is a generalized procedure as a specific protocol for the target molecule was not found.

- Dissolve anthranilic acid in a suitable aprotic solvent, such as dimethylformamide (DMF).
- Add a coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA).
- Add dimethylamine (as a solution in THF or as a hydrochloride salt) to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by a suitable technique like TLC or LC-MS.
- Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by chromatography or recrystallization.

Synthetic Pathways Overview

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-amino-N,N-dimethylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 2. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comparative Guide to the Synthetic Routes of 2-amino-N,N-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275964#comparison-of-synthetic-routes-to-2-amino-n-n-dimethylbenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com